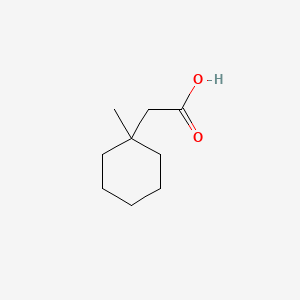

2-(1-Methylcyclohexyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBPRPATSZONGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14352-58-0 | |

| Record name | 2-(1-methylcyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Predictive Spectroscopic Guide to 2-(1-Methylcyclohexyl)acetic Acid for Advanced Research

Introduction

2-(1-Methylcyclohexyl)acetic acid is a saturated monocarboxylic acid featuring a quaternary carbon center on a cyclohexane ring. As a structural analog to certain bioactive molecules, its unambiguous characterization is paramount for researchers in medicinal chemistry and material science. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment.

This technical guide addresses a critical information gap in the scientific literature: the absence of publicly available experimental spectral data for this compound.[1] To empower researchers, this document provides a comprehensive, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it furnishes detailed, field-proven experimental protocols to enable scientists to acquire and interpret this data independently. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout, ensuring this guide serves as both a predictive reference and a practical laboratory handbook.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][3] For this compound, ¹H and ¹³C NMR will reveal the number of unique proton and carbon environments, their connectivity, and their chemical surroundings.

Predicted NMR Spectral Data

Given the absence of experimental data, the following ¹H and ¹³C NMR chemical shifts have been predicted using a combination of established chemical shift theory and computational prediction algorithms.[4][5][6] The predictions are based on a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Label | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | - | ~179 |

| 2 | ~2.25 (s, 2H) | ~45 |

| 3 | - | ~35 |

| 4 | ~1.05 (s, 3H) | ~25 |

| 5, 9 | ~1.45-1.55 (m, 4H) | ~38 |

| 6, 8 | ~1.35-1.45 (m, 4H) | ~22 |

| 7 | ~1.25 (m, 2H) | ~26 |

| 10 (OH) | ~11-12 (br s, 1H) | - |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Structural Diagram for NMR Assignment

The following diagram illustrates the atom numbering scheme used for the predictive assignments in Table 1.

Caption: Atom numbering for this compound.

Interpretation of Predicted NMR Spectra

¹H NMR Spectrum:

-

Carboxylic Acid Proton (H¹⁰): A very broad singlet is expected far downfield, typically between 11 and 12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Methylene Protons Alpha to Carbonyl (H²): The two protons on C² are adjacent to a quaternary carbon and a carbonyl group. They are expected to appear as a sharp singlet around 2.25 ppm. The deshielding effect of the carbonyl group shifts them downfield from typical alkane protons.

-

Cyclohexane Protons (H⁵, H⁶, H⁷, H⁸, H⁹): The ten protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region, roughly between 1.25 and 1.55 ppm. The axial and equatorial protons on each carbon are diastereotopic and will have different chemical shifts and coupling constants, leading to the complex pattern.

-

Methyl Protons (H⁴): The three protons of the methyl group are attached to a quaternary carbon (C³). They will not be split by any neighboring protons and are therefore expected to appear as a clean singlet around 1.05 ppm.

¹³C NMR Spectrum:

-

Carbonyl Carbon (C¹): The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield, predicted around 179 ppm.

-

Methylene Carbon Alpha to Carbonyl (C²): This carbon is attached to the electron-withdrawing carbonyl group and is expected around 45 ppm.

-

Quaternary Carbon (C³): The quaternary carbon of the cyclohexane ring, bonded to the methyl and acetic acid groups, is predicted to be around 35 ppm.

-

Cyclohexane Carbons (C⁵, C⁶, C⁷, C⁸, C⁹): Due to symmetry, the five other cyclohexane carbons will give rise to three distinct signals. C⁵/C⁹ are equivalent, as are C⁶/C⁸. These carbons will appear in the typical aliphatic region between 22 and 38 ppm.

-

Methyl Carbon (C⁴): The methyl carbon is in a standard alkane environment and is predicted to have a chemical shift around 25 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized procedure for acquiring high-quality NMR data for a small molecule like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks. The instrument's automated shimming routine is typically sufficient.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 13 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (NS) to a multiple of 8 (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

-

A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[7]

Predicted IR Absorption Data

Table 2: Predicted IR Absorptions for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Very Broad |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong, Sharp |

| C=O Stretch (Carbonyl) | 1700-1725 | Strong, Sharp |

| C-O Stretch | 1210-1320 | Medium |

Interpretation of Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid.[5][8]

-

O-H Stretch: The most prominent feature will be an extremely broad absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7]

-

C-H Stretch: Sharp, strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) will confirm the presence of sp³-hybridized C-H bonds in the methyl and cyclohexyl groups.

-

C=O Stretch: A very strong and sharp absorption peak is expected around 1710 cm⁻¹. This is characteristic of the carbonyl group in a saturated aliphatic carboxylic acid.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks corresponding to C-O stretching and various bending vibrations, which are unique to the molecule's overall structure.

Experimental Protocol for ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for solid or liquid samples due to its minimal sample preparation.[3][9][10]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as the background is subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal surface.[11]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.[12]

Predicted Mass Spectrometry Data

-

Molecular Formula: C₉H₁₆O₂

-

Molecular Weight: 156.22 g/mol

-

Monoisotopic Mass: 156.11503 Da

-

Predicted Molecular Ion (M⁺•): m/z = 156

-

Key Predicted Fragments: m/z = 111, 97, 60 (McLafferty), 55

Interpretation of Predicted Mass Spectrum

Upon electron ionization (EI), the molecular ion peak (M⁺•) at m/z = 156 is expected, though it may be of low intensity for aliphatic carboxylic acids. The fragmentation pattern provides key structural information:

-

Loss of Carboxyl Group: A significant peak may arise from the loss of the entire carboxyl group (•COOH), resulting in a fragment at m/z = 111 ([M-45]⁺).

-

Alpha-Cleavage: Cleavage of the bond between the quaternary carbon and the cyclohexane ring can lead to various fragments. Loss of the acetic acid side chain could lead to a cyclohexyl cation fragment.

-

McLafferty Rearrangement: Carboxylic acids can undergo a McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in a characteristic peak at m/z = 60.[12]

-

Cyclohexyl Fragmentation: The cyclohexyl ring itself will likely fragment, leading to a series of peaks corresponding to the loss of alkyl groups, with common fragments at m/z = 97, 83, 69, and 55.

Fragmentation Pathway Diagram

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Sources

- 1. This compound | C9H16O2 | CID 13697885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. Visualizer loader [nmrdb.org]

- 7. PROSPRE [prospre.ca]

- 8. Acetic acid, 2-cyano-2-[1-methyl-4-(1,1-dimethylethyl)cyclohexyl], ethyl ester, # 1 [webbook.nist.gov]

- 9. CASPRE [caspre.ca]

- 10. Download NMR Predict - Mestrelab [mestrelab.com]

- 11. 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (1-Methylcyclohexyl)acetate | C9H15O2- | CID 17887133 - PubChem [pubchem.ncbi.nlm.nih.gov]

Atracurium Besylate (CAS 14352-58-0): Chemo-Dynamic Properties and Non-Enzymatic Degradation Kinetics

[1]

Executive Summary

Atracurium Besylate (CAS 14352-58-0) represents a pivotal development in neuromuscular pharmacology, distinguished not merely by its receptor affinity but by its unique metabolic profile.[1] Unlike amino-steroidal neuromuscular blocking agents (NMBAs) dependent on hepatic or renal clearance, Atracurium undergoes Hofmann elimination —a spontaneous, non-enzymatic degradation driven by physiological pH and temperature.[1][2]

For the drug development scientist, this molecule presents a dual challenge: it offers an ideal safety profile for organ-compromised subjects but requires rigorous cold-chain handling and acidic buffering during analytical profiling to prevent premature degradation.[1] This guide dissects the chemo-dynamic properties, degradation pathways, and validated experimental protocols required to work with CAS 14352-58-0.[1]

Chemical Identity & Physicochemical Properties[3][4][5]

Atracurium is a complex bis-benzylisoquinolinium diester.[1] Researchers must note that the commercial preparation is a mixture of ten stereoisomers, a critical factor in quality control (QC) and potency assays.[1][3]

| Property | Specification | Technical Note |

| CAS Number | 14352-58-0 | Specific to the besylate salt form.[1] |

| IUPAC Name | 2,2'-[1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-isoquinolinium] dibenzenesulfonate | |

| Molecular Formula | C₆₅H₈₂N₂O₁₈S₂ | |

| Molecular Weight | 1243.5 g/mol | Large molecule; poor oral bioavailability.[1][4] |

| Solubility | Soluble in water, ethanol, methanol. | Degradation accelerates in aqueous solution as pH rises above 6.[1]0. |

| Isomerism | Mixture of cis-cis, cis-trans, and trans-trans.[1][3] | Cisatracurium (CAS 96946-42-8) is the isolated 1R-cis, 1'R-cis isomer (approx. 15% of the mix).[1] |

| Storage | 2°C to 8°C (Refrigerated) | Critical: Must be protected from light and freezing.[1] |

Pharmacology: Mechanism of Action[2]

Atracurium functions as a non-depolarizing neuromuscular blocker.[5][6][7] It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChR) on the post-junctional membrane of the motor endplate.[1]

Receptor Interaction Logic

Unlike succinylcholine (a depolarizing agent), Atracurium does not induce a conformational change in the receptor channel.[1][2] Instead, it physically occludes the binding site for Acetylcholine (ACh), preventing channel opening and subsequent depolarization.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the competitive inhibition at the neuromuscular junction (NMJ).[1]

Caption: Competitive antagonism at the NMJ. Atracurium prevents ACh binding, halting the depolarization cascade.[2]

Metabolic Stability: The Hofmann Elimination

The defining feature of CAS 14352-58-0 is its instability.[1] For the application scientist, this is the primary variable in both in vivo efficacy and in vitro assay design.

The Mechanism

Atracurium undergoes Hofmann elimination , a retro-Michael addition reaction.[1] This process is purely chemical and occurs at the quaternary ammonium group.

-

Trigger: Physiological pH (7.[1]4) and Temperature (37°C).[1]

-

Products: Laudanosine (a tertiary amine) and a monoacrylate ester.[1]

-

Secondary Pathway: Non-specific ester hydrolysis (approx. 30% of clearance).[1]

Application Insight: The "Laudanosine Risk"

While Hofmann elimination allows use in renal failure, the metabolite Laudanosine can cross the blood-brain barrier and acts as a CNS stimulant (GABA antagonist).[1] In research settings, measuring Laudanosine accumulation is a mandatory safety endpoint for long-term infusion studies [1].[1]

Caption: Dual degradation pathways.[1][8][9] Hofmann elimination is the dominant, organ-independent route yielding Laudanosine.[1]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Objective: Quantify Atracurium and Laudanosine without inducing degradation during the run. Challenge: Standard HPLC buffers (pH 7) will degrade the sample on the column.

Methodology:

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Sample Prep: Dissolve standard in 0.01M H₂SO₄ or highly acidic buffer. Do not use water or PBS as the diluent for storage, as degradation will begin immediately [2].

Protocol B: In Vitro Phrenic Nerve-Diaphragm Assay

Objective: Determine neuromuscular blocking potency (IC50). Context: This is the gold-standard pharmacodynamic assay.

Workflow:

-

Tissue Isolation: Isolate the left phrenic nerve and hemidiaphragm from a male Wistar rat.

-

Bath Conditions: Mount in an organ bath containing Krebs-Henseleit solution.

-

Gas: 95% O₂ / 5% CO₂.

-

Temp:Strictly 37°C (Temperature fluctuations alter degradation rate and potency).[1]

-

-

Stimulation: Apply supramaximal square wave pulses (0.1 Hz, 0.2 ms duration) to the nerve.[1]

-

Dosing: Add Atracurium cumulatively.

-

Measurement: Record twitch tension via an isometric force transducer.

-

Analysis: Calculate % inhibition of twitch height vs. log concentration.

Synthesis Logic (Reverse-Michael)

Understanding the synthesis helps in troubleshooting impurities.[1] Atracurium is synthesized via a Michael addition :

-

Reactants: 1,5-pentamethylene diacrylate + Tetrahydropapaverine (a secondary amine).[1]

-

Process: The amine adds across the double bond of the acrylate.

-

Implication: Because Hofmann elimination is a Retro-Michael reaction, the synthesis and degradation are essentially the forward and reverse of the same chemical equilibrium. High heat during synthesis will reverse the reaction, destroying the product.

References

-

Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite.[1][10] European Journal of Anaesthesiology, 19(7), 466-473.[1][5] Link

-

Ma'mun, A., et al. (2020). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC.[1][11][12] Journal of Pharmacy and Pharmacology, 8, 270-280.[1][11] Link

-

Stenlake, J. B., et al. (1983). Biodegradation of neuromuscular blocking agents.[1] British Journal of Anaesthesia, 55(suppl_1), 3S-10S.[1] Link

-

PubChem. Atracurium Besylate (Compound).[1] National Library of Medicine. Link

Sources

- 1. Atracurium besilate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Atracurium Besylate? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Laudanosine - Wikipedia [en.wikipedia.org]

- 5. Laudanosine, an atracurium and cisatracurium metabolite | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Metabolism and kinetics of atracurium: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Laudanosine, an atracurium and cisatracurium metabolite | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 11. scribd.com [scribd.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of 2-(1-Methylcyclohexyl)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 2-(1-Methylcyclohexyl)acetic acid. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes established principles of carboxylic acid solubility, provides predictive insights based on its molecular structure, and offers a detailed experimental protocol for researchers to determine its solubility profile in various organic solvents. This approach is designed to empower scientists in drug development and chemical research with both the foundational knowledge and the practical tools necessary for their work.

Introduction: Understanding this compound

This compound is a carboxylic acid with a molecular formula of C₉H₁₆O₂ and a molecular weight of approximately 156.22 g/mol .[1] Its structure, featuring a bulky, nonpolar methylcyclohexyl group attached to a polar acetic acid moiety, is a key determinant of its physical and chemical properties, including its solubility. The predicted XlogP value of 2.9 suggests a moderate lipophilicity, indicating a general preference for organic solvents over aqueous media.[1][2] This compound and its derivatives are of interest in medicinal chemistry, where solubility is a critical parameter influencing bioavailability and formulation development.[3]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.[4] For this compound, the following factors are paramount:

-

Molecular Structure: The molecule possesses a distinct amphipathic character.

-

The Polar Carboxyl Group (-COOH): This functional group is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen).[4] It is also a site for dipole-dipole interactions.

-

The Nonpolar 1-Methylcyclohexyl Group: This bulky aliphatic ring constitutes a significant portion of the molecule and is hydrophobic. It interacts with solvent molecules primarily through weaker van der Waals forces (specifically, London dispersion forces).[4]

-

-

Solvent Properties: The choice of solvent and its intrinsic properties will dictate the extent to which this compound can be dissolved.

-

Polar Protic Solvents (e.g., Alcohols): These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the carboxyl group. The alkyl portion of the alcohol can also interact with the methylcyclohexyl group.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors, interacting with the hydroxyl part of the carboxylic acid.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the large, nonpolar methylcyclohexyl group through van der Waals forces. Solubility in these solvents will depend on the ability of these weak forces to overcome the strong hydrogen bonding between the carboxylic acid molecules themselves.

-

-

Intermolecular Forces and Dimerization: In nonpolar or weakly polar solvents, carboxylic acids have a strong tendency to form stable cyclic dimers.[4] Two molecules of the acid associate via two hydrogen bonds, creating a larger, effectively less polar entity. The energy required to break these dimer bonds is a significant barrier to dissolution.

Predicted Solubility Profile

Based on the theoretical principles, a qualitative solubility profile for this compound can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Aprotic (e.g., Hexane, Cyclohexane, Toluene) | Low to Moderate | The large nonpolar group will favor interaction, but the strong self-association (dimerization) of the carboxylic acid will limit solubility. |

| Polar Aprotic (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate) | Moderate to High | These solvents can disrupt the self-association of the acid by interacting with the carboxyl group, while still having some affinity for the nonpolar ring. |

| Polar Protic (e.g., Methanol, Ethanol, Isopropanol) | High | These solvents are excellent at forming hydrogen bonds with the carboxyl group, effectively breaking the acid dimers and solvating the molecule. |

| Aqueous Solutions | Very Low | The large, hydrophobic methylcyclohexyl group significantly outweighs the hydrophilic nature of the small carboxyl group, leading to poor water solubility.[5] |

It is important to note that the presence of even small amounts of water in organic solvents can significantly increase the solubility of carboxylic acids.[6][7][8] This "water-enhanced solubility" is due to water's ability to bridge interactions between the carboxylic acid and the organic solvent.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various organic solvents.

Principle: The Isothermal Shake-Flask Method

This method is considered the "gold standard" for solubility determination. It involves creating a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed glass test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. "Excess" means that undissolved solid should be clearly visible.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the research context).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

-

Sample Analysis:

-

Dilute the filtered sample with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

The result is the equilibrium solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion

While specific, publicly available solubility data for this compound is scarce, a strong predictive understanding can be derived from its molecular structure and the established principles of physical chemistry. The amphipathic nature of the molecule, with its bulky nonpolar ring and polar carboxylic acid head, suggests moderate to high solubility in polar organic solvents (alcohols, ethers, ketones) and lower solubility in nonpolar hydrocarbons. For drug development and process chemistry applications requiring precise quantitative data, the provided isothermal shake-flask protocol offers a robust and reliable method for generating this critical information in-house. This guide serves as both a theoretical primer and a practical handbook for researchers working with this and structurally related compounds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link][1]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved February 15, 2026, from [Link][4]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved February 15, 2026, from [Link][6]

-

Scribd. (n.d.). Chemistry Lab Report 4. Retrieved February 15, 2026, from [Link][9]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. OSTI.GOV. Retrieved February 15, 2026, from [Link][7]

-

Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 15, 2026, from [Link][10]

-

PubChemLite. (n.d.). This compound (C9H16O2). Retrieved February 15, 2026, from [Link][2]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved February 15, 2026, from [Link][11]

-

Al-Sabti, F. A. (2021, October 12). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. ResearchGate. Retrieved February 15, 2026, from [Link][12]

-

UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved February 15, 2026, from [Link][8]

-

Akram, M. N., et al. (2012). 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. Retrieved February 15, 2026, from [Link][3]

-

Clark, J. (n.d.). an introduction to carboxylic acids. Chemguide. Retrieved February 15, 2026, from [Link][5]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved February 15, 2026, from [Link]

Sources

- 1. This compound | C9H16O2 | CID 13697885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 3. 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 9. scribd.com [scribd.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 2-(1-Methylcyclohexyl)acetic Acid: A Technical Guide for Novel Drug Discovery

Abstract

While 2-(1-Methylcyclohexyl)acetic acid has remained a relatively unexplored molecule within the vast landscape of chemical compounds, its structural features present a compelling case for significant therapeutic potential. This technical guide provides a comprehensive exploration of the latent opportunities this unique molecule holds for researchers, scientists, and professionals in drug development. By examining its structural relationship to established pharmacologically active compounds, we delineate promising research applications in neurology, inflammation, and metabolic disorders. This document serves as a foundational blueprint, offering detailed experimental protocols and mechanistic hypotheses to catalyze the investigation of this compound as a novel therapeutic agent.

Introduction: The Scientific Case for this compound

This compound, with the chemical formula C9H16O2, is a carboxylic acid characterized by a cyclohexane ring with a methyl group at the first position and an acetic acid moiety attached to the same carbon.[1][2][3] This seemingly simple structure is deceptive in its potential complexity of interaction with biological systems. The presence of a bulky, lipophilic cyclohexane group suggests the potential for engagement with hydrophobic pockets in protein targets, while the carboxylic acid group provides a handle for ionic interactions and metabolic processing.

While direct research on this compound is limited[3], its structural similarity to several well-characterized molecules provides a strong rationale for its investigation. Notably, it shares a core cyclohexaneacetic acid scaffold, derivatives of which have demonstrated anti-inflammatory and antimicrobial properties.[4] Furthermore, its structural analogy to the anticonvulsant drug gabapentin, which is 2-[1-(aminomethyl)cyclohexyl]acetic acid[5], and the anticonvulsant activity of 1-Methyl-1-cyclohexanecarboxylic acid[6] strongly suggest a potential role in modulating neuronal activity.

This guide will therefore explore the most promising avenues for research, grounded in the established pharmacology of these related compounds.

Potential Research Application I: Neurology & Neuropathic Pain

The most immediate and compelling area of investigation for this compound lies in the field of neurology, particularly in the context of epilepsy and neuropathic pain. This hypothesis is built upon the structural resemblance to gabapentin, a widely used anticonvulsant and analgesic.[5]

Proposed Mechanism of Action: Modulation of Voltage-Gated Calcium Channels

Gabapentin's mechanism of action is understood to involve the inhibition of voltage-dependent Ca2+ channels.[5] We hypothesize that this compound, due to its similar steric bulk and charge distribution, may also interact with the α2δ subunit of these channels, leading to a reduction in neurotransmitter release and a dampening of neuronal excitability.

Caption: Proposed mechanism of this compound in modulating neuronal excitability.

Experimental Workflow: In Vitro and In Vivo Assessment

A tiered approach is recommended to validate this hypothesis, starting with in vitro assays and progressing to in vivo models of neurological disorders.

2.2.1. Step-by-Step Protocol: Patch-Clamp Electrophysiology

-

Cell Culture: Culture dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., SH-SY5Y) known to express voltage-gated calcium channels.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and make serial dilutions in the extracellular recording solution.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a single neuron.

-

Apply a voltage protocol to elicit calcium channel currents.

-

Perfuse the cells with increasing concentrations of this compound.

-

Record changes in the amplitude and kinetics of the calcium currents.

-

-

Data Analysis: Construct a dose-response curve to determine the IC50 value of the compound.

2.2.2. In Vivo Model: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

-

Animal Model: Induce neuropathic pain in rodents using the CCI model.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Behavioral Testing: Assess pain behaviors, such as mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test), at different time points post-administration.

-

Data Analysis: Compare the pain thresholds of the treated group with a vehicle-treated control group to evaluate the analgesic efficacy of the compound.

Potential Research Application II: Anti-Inflammatory Therapeutics

The structural class of cyclohexaneacetic acid derivatives has been associated with anti-inflammatory properties.[4] This provides a strong rationale to investigate this compound as a potential anti-inflammatory agent.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Many non-steroidal anti-inflammatory drugs (NSAIDs) with an acetic acid moiety, such as diclofenac, function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[7] We hypothesize that this compound may exert its anti-inflammatory effects through a similar mechanism, potentially with selectivity for COX-2.

Caption: Hypothesized anti-inflammatory mechanism via COX enzyme inhibition.

Experimental Workflow: In Vitro and In Vivo Assessment

3.2.1. Step-by-Step Protocol: COX Inhibition Assay

-

Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

-

Assay Setup: In a multi-well plate, combine the enzyme, a chromogenic substrate, and arachidonic acid.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Incubation and Measurement: Incubate the plate and measure the absorbance at the appropriate wavelength to determine the rate of the enzymatic reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 for both COX-1 and COX-2 to assess potency and selectivity.

3.2.2. In Vivo Model: Carrageenan-Induced Paw Edema

-

Animal Model: Induce acute inflammation by injecting carrageenan into the paw of a rodent.

-

Drug Administration: Administer this compound orally or intraperitoneally prior to the carrageenan injection.

-

Measurement of Edema: Measure the volume of the paw at regular intervals using a plethysmometer.

-

Data Analysis: Compare the paw volume of the treated group with that of a vehicle-treated control group to quantify the anti-inflammatory effect.

Summary of Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its development as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C9H16O2 | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14352-58-0 | PubChem[1], ChemScene[2] |

| SMILES | CC1(CCCCC1)CC(=O)O | PubChem[1], ChemScene[2] |

| Predicted XLogP3 | 2.9 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The structural analogies to known drugs and bioactive molecules provide a solid foundation for investigating its potential in neurology and inflammation. The experimental workflows detailed in this guide offer a clear path for the initial characterization of its pharmacological profile.

Future research should also consider:

-

Metabolic Stability and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for its development as a drug.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will help to optimize potency, selectivity, and pharmacokinetic properties.

-

Target Deconvolution: Should the compound show significant activity in phenotypic screens, further studies will be needed to definitively identify its molecular target(s).

The exploration of this compound offers an exciting opportunity to potentially uncover a new class of therapeutic agents with significant clinical utility.

References

- The Biological Activity of Cyclohexaneacetic Acid: A Technical Guide. Benchchem.

- This compound | C9H16O2 | CID 13697885. PubChem.

- Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride | 101564-14-1. Benchchem.

- Synthesis method for 2-methylcyclohexyl acetate. Google Patents.

- This compound | 14352-58-0. ChemScene.

- Cyclohexaneacetic acid | C8H14O2 | CID 21363. PubChem.

- (1-Methylcyclohexyl)acetate | C9H15O2- | CID 17887133. PubChem.

- 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid. National Center for Biotechnology Information.

- Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. National Center for Biotechnology Information.

- This compound (C9H16O2). PubChemLite.

- Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. MDPI.

- methyl 2-(1-methylcyclohexyl)acetate 20608-66-6 wiki. Guidechem.

- 1-Methyl-1-cyclohexanecarboxylic acid | CAS 1123-25-7. Santa Cruz Biotechnology.

- Arylacetic Acid Derivatives - Pharmacology. Pharmacy 180.

Sources

- 1. This compound | C9H16O2 | CID 13697885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Methyl-1-cyclohexanecarboxylic acid | CAS 1123-25-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Synthesis and Putative History of 2-(1-Methylcyclohexyl)acetic Acid

Foreword for the Modern Researcher

In the vast landscape of organic chemistry, some molecules, despite their seemingly simple structures, lack a well-documented historical narrative of their discovery and development. 2-(1-Methylcyclohexyl)acetic acid is one such compound. While its existence is confirmed in chemical databases, a detailed chronicle of its first synthesis and the impetus behind it remains elusive in readily accessible literature. This technical guide, therefore, adopts a unique approach. Instead of a historical retelling, we will embark on a logical exploration of its synthesis from the perspective of a seasoned chemist. We will deduce plausible and robust synthetic pathways based on foundational reactions in organic chemistry, providing not just the "how" but, more critically, the "why" behind each strategic choice. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive playbook for the synthesis and analysis of this intriguing molecule, grounded in the principles of scientific integrity and practical laboratory application.

Physicochemical and Structural Data

A thorough understanding of a molecule's physical and chemical properties is paramount for its synthesis, purification, and handling. The following table summarizes the key data for this compound.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [PubChem] |

| Molecular Weight | 156.22 g/mol | [PubChem] |

| CAS Number | 14352-58-0 | [PubChem] |

| Appearance | Predicted to be a solid or liquid at room temperature | - |

| Boiling Point | Predicted: ~250-270 °C | - |

| Melting Point | Not available | - |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents | - |

| IUPAC Name | This compound | [PubChem] |

| SMILES | CC1(CCCCC1)CC(=O)O | [PubChem] |

Retrosynthetic Analysis and Strategic Synthesis Design

A retrosynthetic approach allows us to deconstruct the target molecule into simpler, commercially available starting materials. For this compound, three logical disconnections present themselves, each leading to a classic and reliable synthetic strategy.

Caption: Retrosynthetic analysis of this compound.

These three pathways—the Malonic Ester Synthesis, the Reformatsky Reaction, and the Arndt-Eistert Homologation—represent robust and well-established methods in organic synthesis for the formation of carboxylic acids and carbon-carbon bonds. The choice of method in a practical setting would depend on factors such as the availability and cost of starting materials, desired scale, and tolerance for specific reagents.

Detailed Synthetic Methodologies and Experimental Protocols

As a senior application scientist, the following protocols are presented not merely as a series of steps, but with a focus on the underlying chemical principles and the rationale for each experimental choice.

Method 1: The Malonic Ester Synthesis Route

This is a classic method for the synthesis of substituted acetic acids.[2][3][4][5] It involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Rationale for this approach: The acidity of the α-hydrogen in diethyl malonate (pKa ≈ 13) allows for easy enolate formation with a moderately strong base like sodium ethoxide. The resulting enolate is a soft nucleophile, ideal for Sₙ2 reaction with a tertiary alkyl halide, which is a key structural feature of our target's precursor.

Caption: Workflow for the Malonic Ester Synthesis of the target compound.

Experimental Protocol:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal (1.05 equivalents) in small portions. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring. Stir for 30 minutes to ensure complete formation of the sodiomalonic ester.

-

Alkylation: Add 1-bromo-1-methylcyclohexane (1.0 equivalent) dropwise to the enolate solution. The reaction is an Sₙ2 displacement, and care should be taken as tertiary halides can also undergo elimination. Using a polar aprotic solvent like DMF in place of ethanol can sometimes favor substitution over elimination. Heat the mixture to a gentle reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Intermediate: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude diethyl 2-(1-methylcyclohexyl)malonate. Purify by vacuum distillation or column chromatography.

-

Hydrolysis and Decarboxylation: To the purified malonate ester, add an aqueous solution of sodium hydroxide (2.5 equivalents). Heat the mixture to reflux until the ester is fully hydrolyzed (saponified). Cool the reaction mixture and acidify with concentrated hydrochloric acid. Upon acidification, the resulting malonic acid derivative may precipitate. Heat the acidified mixture to reflux to effect decarboxylation, which is characterized by the evolution of carbon dioxide.

-

Final Product Isolation: After gas evolution ceases, cool the mixture and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent to yield this compound. Further purification can be achieved by recrystallization or distillation.

Method 2: The Reformatsky Reaction Approach

The Reformatsky reaction provides a powerful method for forming carbon-carbon bonds by reacting an α-halo ester with a ketone in the presence of zinc metal.[6][7][8][9][10]

Rationale for this approach: This reaction is particularly useful for creating β-hydroxy esters from ketones. The organozinc intermediate is less reactive than a Grignard reagent, which prevents self-condensation of the ester. Subsequent dehydration and hydrogenation provide a direct route to the target saturated carboxylic acid.

Caption: Workflow for the Reformatsky Reaction approach.

Experimental Protocol:

-

Zinc Activation: In a flame-dried flask under a nitrogen atmosphere, place zinc dust (2.0 equivalents). Add a crystal of iodine and gently heat to activate the zinc surface.

-

Reaction: To the activated zinc, add dry toluene or THF. A mixture of 1-methylcyclohexanone (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in the same solvent is added dropwise to the zinc suspension with gentle heating to initiate the reaction.

-

Work-up: Once the reaction is complete (monitored by TLC), cool the mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is the β-hydroxy ester.

-

Dehydration: The crude β-hydroxy ester is dissolved in a suitable solvent like toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark trap to remove water and drive the dehydration to completion, yielding the α,β-unsaturated ester.

-

Hydrogenation: The unsaturated ester is dissolved in ethanol or ethyl acetate, and a catalytic amount of 10% palladium on carbon is added. The mixture is then subjected to hydrogenation in a Parr shaker or under a hydrogen balloon until the uptake of hydrogen ceases.

-

Final Hydrolysis: The catalyst is filtered off, and the solvent is removed. The resulting saturated ester is then hydrolyzed using either acidic or basic conditions as described in the malonic ester synthesis protocol to yield the final product.

Method 3: The Arndt-Eistert Homologation

This reaction sequence is a classic method for the one-carbon homologation of a carboxylic acid.[11][12][13][14][15] It involves the conversion of a carboxylic acid to its next higher homolog.

Rationale for this approach: When a carboxylic acid with the desired carbon skeleton, minus one methylene group in the side chain, is available, the Arndt-Eistert synthesis is a highly efficient way to extend the chain. This method is known for its high yields and tolerance of various functional groups.

Caption: Workflow for the Arndt-Eistert Homologation.

Experimental Protocol:

-

Acid Chloride Formation: 1-Methylcyclohexanecarboxylic acid (1.0 equivalent) is treated with thionyl chloride (1.2 equivalents) at reflux to form the corresponding acid chloride. The excess thionyl chloride is removed by distillation.

-

Diazoketone Formation: The crude acid chloride is dissolved in a dry, inert solvent like diethyl ether and treated with an ethereal solution of diazomethane (2.0 equivalents) at 0 °C. Caution: Diazomethane is toxic and explosive. This reaction should only be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Wolff Rearrangement and Hydrolysis: After the formation of the diazoketone is complete, a suspension of silver oxide (0.1 equivalents) in water is added, and the mixture is gently warmed. The silver oxide catalyzes the Wolff rearrangement of the diazoketone to a ketene, which is immediately trapped by water to form the carboxylic acid.

-

Work-up and Purification: The reaction mixture is filtered to remove the silver catalyst. The filtrate is then acidified and extracted with diethyl ether. The organic extracts are washed, dried, and concentrated to give the crude product, which can be purified by standard methods.

Analytical Characterization and Purity Assessment

Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the presence of the carboxylic acid proton.

-

Infrared (IR) Spectroscopy: A broad absorption in the region of 2500-3300 cm⁻¹ and a strong carbonyl stretch around 1700 cm⁻¹ are characteristic of a carboxylic acid.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Inferred Historical Context and Potential Applications

While a definitive "discovery" paper for this compound has not been identified through these searches, we can infer its likely origins and potential areas of interest. The structural motif of a cyclohexyl ring attached to an acetic acid moiety is present in a number of biologically active molecules. For instance, the well-known anticonvulsant drug gabapentin is 2-[1-(aminomethyl)cyclohexyl]acetic acid.[16]

It is plausible that this compound was first synthesized as part of a broader investigation into cyclohexyl-containing compounds for potential pharmaceutical applications. The methyl group at the 1-position would be a logical structural modification to explore structure-activity relationships (SAR) in a series of cyclohexylacetic acid derivatives. Its synthesis would have been a straightforward application of the classical synthetic methods detailed above, which were well-established by the mid-20th century.

Potential applications for this compound could lie in the following areas:

-

Pharmaceutical Intermediate: As a building block for more complex drug molecules.

-

Agrochemicals: The lipophilic cyclohexyl group could impart desirable properties for agrochemical applications.

-

Materials Science: Carboxylic acids are often used as monomers or modifiers in polymer synthesis.

Conclusion

This compound, while not a widely studied compound, serves as an excellent case study for the application of fundamental and powerful reactions in organic synthesis. The Malonic Ester Synthesis, the Reformatsky Reaction, and the Arndt-Eistert Homologation all offer viable and robust pathways to this molecule. The choice of a particular route would be dictated by the practical considerations of the modern research laboratory. This guide provides the necessary theoretical framework and practical protocols to empower researchers to confidently synthesize and further investigate the properties and potential applications of this and similar molecules.

References

-

Reformatsky Reaction | NROChemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

What is Arndt Eistert synthesis? Explain giving mechanism. - Vaia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Arndt-Eistert Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

-

Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

Arndt-Eister reaction - Chemistry LibreTexts. (2023, January 22). Retrieved February 15, 2026, from [Link]

-

Arndt-Eistert Homologation - YouTube. (2019, November 17). Retrieved February 15, 2026, from [Link]

-

Reformatsky reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Reformatsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

-

Reformatsky Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved February 15, 2026, from [Link]

-

Malonic ester synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). Retrieved February 15, 2026, from a file named malonic_ester_synthesis.pdf

-

This compound (C9H16O2) - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]

-

This compound | C9H16O2 | CID 13697885 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Improvement of selectivity/yield of Alkylation : r/OrganicChemistry - Reddit. (2023, December 23). Retrieved February 15, 2026, from [Link]

- US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents. (n.d.).

- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.).

-

Malonic Ester Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved February 15, 2026, from [Link]

-

22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025, March 13). Retrieved February 15, 2026, from [Link]

-

American Journal of Organic Chemistry - Scientific & Academic Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

-

(PDF) Tetrahedron letter - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Malonic Ester Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

- CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents. (n.d.).

-

The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved February 15, 2026, from [Link]

-

2-(4-methylcyclohexyl)acetic acid (C9H16O2) - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. This compound | C9H16O2 | CID 13697885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Reformatsky Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reformatsky Reaction | Thermo Fisher Scientific - CA [thermofisher.com]

- 11. vaia.com [vaia.com]

- 12. Arndt-Eistert Synthesis [organic-chemistry.org]

- 13. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

experimental protocol for 2-(1-Methylcyclohexyl)acetic acid derivatization

An In-Depth Guide to the Derivatization of 2-(1-Methylcyclohexyl)acetic Acid for Analytical and Synthetic Applications

Introduction

This compound is a carboxylic acid featuring a substituted cyclohexane ring.[1][2] While a seemingly simple molecule, its structural motifs are relevant in pharmaceutical research and development, bearing resemblance to compounds such as gabapentin and its related impurities.[3][4][5] The inherent properties of its carboxylic acid functional group—high polarity, low volatility, and the presence of an active hydrogen—present challenges for certain analytical techniques and synthetic transformations.[6][7]

Derivatization, the process of chemically modifying a compound to produce a new substance with properties more amenable to a specific application, is therefore a critical strategy. For this compound, this is primarily undertaken for two reasons:

-

To enhance analyzability: For techniques like Gas Chromatography (GC), the parent molecule is not sufficiently volatile.[7] Converting the carboxylic acid to a less polar, more volatile derivative, such as a methyl ester, is essential for successful GC-based analysis.[6][8] For High-Performance Liquid Chromatography (HPLC), derivatization can be used to attach a chromophore, enabling sensitive UV detection for molecules that otherwise lack strong UV absorbance.[9]

-

To facilitate synthetic coupling: In drug discovery and materials science, the carboxylic acid serves as a versatile handle for covalently linking the methylcyclohexyl scaffold to other molecules, most commonly through the formation of robust amide bonds.[10] This requires activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine.

This document provides detailed experimental protocols for two of the most common and powerful derivatization strategies for this compound: esterification for analytical purposes and amide coupling for synthetic applications.

Core Principles of Carboxylic Acid Derivatization

The carboxyl group (-COOH) is a poor leaving group (-OH). Therefore, direct condensation with nucleophiles like alcohols or amines is generally unfavorable and requires harsh conditions.[11] Derivatization strategies overcome this by converting the hydroxyl component into a good leaving group.

-

Esterification: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated. This enhances the electrophilicity of the carbonyl carbon, making it readily attacked by a weak nucleophile like an alcohol. The subsequent elimination of a water molecule yields the ester.[11]

-

Amide Coupling: This process involves a "coupling reagent" that reacts with the carboxylic acid to form a highly reactive activated intermediate (e.g., an active ester or an O-acylisourea).[10][12] This intermediate is then rapidly attacked by the amine nucleophile to form the amide bond, while the coupling reagent fragments are removed during workup.[12]

Protocol 1: Esterification for GC-MS Analysis via Methyl Ester Formation

This protocol details the synthesis of methyl 2-(1-methylcyclohexyl)acetate, a volatile derivative suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The method described is a classic Fischer esterification, which is cost-effective and reliable.

Causality and Experimental Rationale

-

Reagent Choice: Methanol is used as both the solvent and the derivatizing agent, ensuring a large molar excess that drives the reaction equilibrium towards the product side, according to Le Châtelier's principle. Concentrated sulfuric acid is a powerful, non-volatile acid catalyst that efficiently protonates the carboxylic acid.

-

Reaction Conditions: The reaction is heated to reflux to provide the necessary activation energy for the reaction between the protonated carboxylic acid and the relatively weak nucleophile, methanol.

-

Workup Procedure: The workup is designed to systematically remove impurities. The saturated sodium bicarbonate solution neutralizes the sulfuric acid catalyst and any remaining unreacted this compound. The subsequent washes with water remove residual salts. Anhydrous sodium sulfate is used to remove trace water from the organic phase, which is critical for obtaining a clean product and preventing hydrolysis.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of methyl 2-(1-methylcyclohexyl)acetate.

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.56 g, 10.0 mmol).

-

Reagent Addition: Add 30 mL of anhydrous methanol to the flask and stir until the solid dissolves. Carefully and slowly, add concentrated sulfuric acid (0.2 mL, ~3.8 mmol) dropwise to the stirring solution.

-

Reaction: Heat the mixture to a gentle reflux (~65°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ gas will be evolved. Swirl gently at first, and vent the funnel frequently.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers in the separatory funnel.

-

Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution).

-

Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification and Analysis: The resulting oil, methyl 2-(1-methylcyclohexyl)acetate, can be purified further by vacuum distillation if necessary.[13] The identity and purity should be confirmed by GC-MS and ¹H NMR spectroscopy.

Expected Data

| Parameter | Value |

| Starting Material MW | 156.22 g/mol [1] |

| Product MW | 170.25 g/mol [13] |

| Typical Yield | > 90% |

| GC-MS Analysis | A single peak corresponding to the product's molecular ion. |

| ¹H NMR (CDCl₃) | Appearance of a singlet at ~3.67 ppm (3H) for the methyl ester protons. |

Protocol 2: Amide Coupling for Synthesis of Novel Derivatives

This protocol describes a general and highly efficient method for forming an amide bond between this compound and a primary or secondary amine using HATU, a modern and effective coupling reagent.

Causality and Experimental Rationale

-

Reagent Choice:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a uronium-based coupling reagent that rapidly converts the carboxylic acid into a highly reactive OBt active ester, minimizing side reactions and racemization in chiral substrates.[12]

-

DIEA (N,N-Diisopropylethylamine): A non-nucleophilic, sterically hindered organic base is crucial. Its role is to maintain a basic pH required for the reaction without competing with the primary amine as a nucleophile.[12]

-

DMF (N,N-Dimethylformamide): A polar aprotic solvent is used because it effectively dissolves all reactants and does not interfere with the reaction mechanism.

-

-

Order of Addition: The carboxylic acid, coupling reagent, and base are pre-activated for a short period before the amine is introduced. This ensures the formation of the active ester intermediate, which is then ready to react immediately with the amine, leading to higher yields and purity.

-

Workup Procedure: The aqueous workup is designed to remove the water-soluble byproducts, including excess DIEA and the tetramethylurea byproduct from HATU. Purification by column chromatography is often necessary to remove any remaining non-polar impurities and isolate the final amide product.

Experimental Workflow Diagram

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (781 mg, 5.0 mmol) and a magnetic stir bar.

-

Solvent and Reagent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF). Stir to dissolve. Add HATU (2.09 g, 5.5 mmol, 1.1 eq) to the solution.

-

Base Addition: Cool the flask in an ice bath (0°C). Add N,N-Diisopropylethylamine (DIEA) (1.74 mL, 10.0 mmol, 2.0 eq) dropwise.

-

Pre-activation: Remove the ice bath and allow the mixture to stir at room temperature for 10 minutes.

-

Amine Addition: Add the desired amine (e.g., benzylamine, 0.54 mL, 5.0 mmol, 1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 2-12 hours).

-

Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of water and 75 mL of ethyl acetate. Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Validation and Characterization

| Method | Expected Outcome |

| TLC | A new, less polar spot for the product compared to the starting acid. |

| Mass Spec (ESI+) | Observation of the [M+H]⁺ ion corresponding to the calculated mass of the amide. |

| ¹H & ¹³C NMR | Disappearance of the broad carboxylic acid proton signal (>10 ppm). Appearance of signals corresponding to the amine fragment and a characteristic amide carbonyl signal in the ¹³C NMR (~170-175 ppm). |

| FT-IR | Disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). Appearance of a strong C=O stretch for the amide (~1630-1680 cm⁻¹) and an N-H stretch for secondary amides (~3300 cm⁻¹). |

References

- Blau, K., & King, G.S. (Eds.). (1977).

-

Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

-

Al-Haj, N. A. A., et al. (2010). Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products. ResearchGate. Retrieved from [Link]

-

Kim, S., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Gendrin, C., et al. (2021). Development and Validation of 2-Azaspiro[4]Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules. Retrieved from [Link]

-

Al-Aani, H., et al. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

- Google Patents. (2016). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13697885, this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H16O2). Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

-

Loido, M., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

Salerno, L., et al. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Atul Ltd. (n.d.). 2-Methylcyclohexyl acetate. Retrieved from [Link]

-

AOCS Lipid Library. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

-

It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. Retrieved from [Link]

- Google Patents. (2003). US6649796B2 - Process for the preparation of acetamide derivatives.

-

PrepChem. (n.d.). Synthesis of 2-Methylcyclohexyl Methyl Ketone. Retrieved from [Link]

-

Yin, L., et al. (2015). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. Asian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C9H16O2 | CID 13697885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gcms.cz [gcms.cz]

- 9. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hepatochem.com [hepatochem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. guidechem.com [guidechem.com]

amidation of 2-(1-Methylcyclohexyl)acetic acid with primary amines

Strategic Analysis: The "Neopentyl" Challenge

The coupling of 2-(1-Methylcyclohexyl)acetic acid presents a specific structural challenge known as neopentyl steric hindrance . While the carboxylic acid is primary (attached to a methylene group), that methylene is bonded directly to a quaternary carbon (C1 of the cyclohexane ring).

This gem-disubstituted geometry creates a "neopentyl-like" pocket that significantly retards the approach of nucleophiles (amines) to the activated carbonyl. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or the formation of

The Solution Matrix

To address this, we utilize two distinct protocols based on the scale and phase of development:

| Feature | Protocol A: Discovery (HATU) | Protocol B: Process/Scale-Up (T3P) |

| Primary Driver | Reaction Speed & Success Rate | Scalability, Safety, & Workup Simplicity |

| Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | T3P (Propylphosphonic Anhydride) |

| Mechanism | Fast formation of highly reactive -OAt ester. | Formation of mixed phosphonic anhydride; water scavenger. |

| Solvent | Polar Aprotic (DMF, DMA, NMP) | Green/Process Friendly (EtOAc, Me-THF, CPME) |

| Purification | Requires Chromatography (removes urea/tetramethylguanidine) | Aqueous Extraction (Byproducts are water-soluble) |

| Cost | High | Moderate/Low |

Mechanistic Insight

Understanding the activation pathway is critical for troubleshooting.